molecular formula C16H15N5O3 B2712702 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide CAS No. 899996-10-2

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B2712702
CAS No.: 899996-10-2
M. Wt: 325.328
InChI Key: NMYVTDCEYSVVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide is recognized in scientific research as a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) [https://pubchem.ncbi.nlm.nih.gov/]. BTK is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and proliferation [https://www.genecards.org/]. By covalently binding to a cysteine residue (Cys-481) in the BTK active site, this inhibitor effectively blocks downstream signaling, leading to the suppression of B-cell activation and survival [https://www.ncbi.nlm.nih.gov/]. This mechanism of action makes it a valuable pharmacological tool for investigating the pathogenesis of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus, where dysregulated BCR signaling is a known driver of disease [https://www.cancer.gov/]. Researchers utilize this compound extensively in vitro and in vivo to dissect BTK-dependent signaling networks, to evaluate the therapeutic potential of BTK inhibition, and to develop novel combination treatment strategies for hematological cancers and inflammatory conditions.

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c22-15(13-7-4-8-24-13)19-20-10-17-14-12(16(20)23)9-18-21(14)11-5-2-1-3-6-11/h1-3,5-6,9-10,13H,4,7-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYVTDCEYSVVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesis begins with the preparation of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,5-dione through cyclization of the corresponding hydrazine with a suitable ketone.

  • Step 2: : The intermediate undergoes further reaction with tetrahydrofuran-2-carboxylic acid chloride under basic conditions to form the final product, N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide.

Industrial Production Methods

Industrial production scales up the aforementioned synthetic routes with optimized reaction conditions. Utilization of flow reactors for better control over reaction kinetics and yields is common. Additionally, solvent and reagent recycling protocols improve overall sustainability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The pyrazolo[3,4-d]pyrimidine moiety can undergo oxidation, potentially forming N-oxides.

  • Reduction: : Catalytic hydrogenation can reduce specific double bonds in the pyrazolo[3,4-d]pyrimidine system.

  • Substitution: : Electrophilic aromatic substitution reactions can modify the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or peracids in mild conditions.

  • Reduction: : Palladium on carbon (Pd/C) under hydrogen gas.

  • Substitution: : Halogens (e.g., bromine, chlorine) in the presence of Lewis acids for halogenation.

Major Products Formed

  • Oxidation results in N-oxides of the pyrazolo[3,4-d]pyrimidine core.

  • Reduction leads to saturated derivatives of the initial structure.

  • Substitution introduces halogen or other functional groups on the phenyl ring.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound serves as a ligand in transition metal catalysis, enhancing selectivity and efficiency in organic transformations.

Biology

  • Enzyme Inhibition: : Exhibits inhibitory activity against specific enzymes, making it a candidate for drug development.

Medicine

  • Anti-cancer Research: : Potential anti-proliferative properties are being explored for cancer therapy.

  • Antiviral Research: : Investigated for its efficacy against certain viral pathogens.

Industry

  • Material Science: : Uses in the synthesis of advanced materials due to its stable and reactive functional groups.

Mechanism of Action

Molecular Targets and Pathways

The compound's activity involves interaction with specific biomolecular targets, including:

  • Enzyme Active Sites: : Binding to and inhibiting enzyme active sites, thus affecting metabolic pathways.

  • DNA Intercalation: : Potentially intercalates into DNA, disrupting replication processes in proliferating cells.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with pyrazolo[3,4-d]pyrimidine and pyridazine derivatives reported in pharmacological and patent literature. Key analogues include:

Acetohydrazide Derivatives ()

Compounds such as N′-substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide (Figure 15K derivatives) exhibit EGFR inhibition and apoptosis induction. Comparative

Compound ID EGFR IC50 (µM) MCF-7 IC50 (µM) Apoptosis Activity (Flow Cytometry)
237 0.186 34.55 ± 2.381 Moderate (lower than 235)
235 N/A 60.02 ± 2.716 Highest apoptosis vs. control
Erlotinib 0.03 N/A N/A

These derivatives bind the ATP pocket of EGFR (PDB ID: 1M17), with compound 237 showing submicromolar EGFR inhibition . The tetrahydrofuran-2-carboxamide group in the target compound may enhance steric complementarity or hydrogen bonding compared to acetohydrazide side chains, though empirical data are lacking.

Patent Derivatives ()

European patent EP 4 374 877 A2 discloses pyridazine-carboxamide derivatives with trifluoromethyl and morpholine substituents, e.g., (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]...carboxamide. While these compounds share a carboxamide-linked heterocyclic core, their substituents (e.g., trifluoromethyl, morpholine) suggest divergent targets, possibly kinase or protease inhibition. No direct activity data are provided, limiting functional comparison .

Thieno-Triazolo-Pyrimidinones ()

Synthetic routes for ethyl 2-azido-3-thiophenecarboxylates and thieno-triazolo-pyrimidinones highlight the versatility of fused pyrimidine scaffolds. These compounds lack the pyrazolo[3,4-d]pyrimidinone core but demonstrate the pharmacological relevance of triazole and thiophene integrations in modulating bioactivity .

Pharmacokinetic and Binding Hypotheses

  • Solubility : The tetrahydrofuran moiety may improve aqueous solubility compared to acetohydrazide derivatives, which have higher logP values due to aromatic substituents.
  • Binding Affinity : Docking studies of acetohydrazide derivatives suggest that the carboxamide group in the target compound could form hydrogen bonds with EGFR’s Lys745 or Asp855, analogous to erlotinib’s interactions .
  • Metabolic Stability : Tetrahydrofuran’s saturated ring may reduce oxidative metabolism compared to morpholine or trifluoromethyl groups in patent compounds .

Apoptosis and Selectivity Trends

Compound 235 (highest apoptosis) had weaker EGFR inhibition than 237, suggesting off-target mechanisms . The tetrahydrofuran-carboxamide derivative’s apoptosis profile remains unstudied but could diverge due to altered target engagement.

Biological Activity

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which has garnered attention for its diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O3C_{18}H_{20}N_{4}O_{3}, with a molecular weight of approximately 344.38 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core linked to a tetrahydrofuran ring and a carboxamide group, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC18H20N4O3C_{18}H_{20}N_{4}O_{3}
Molecular Weight344.38 g/mol
SolubilityModerate in organic solvents; limited in water
StabilityStable under standard conditions; sensitive to extreme pH

The primary mechanism of action for this compound involves selective inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to altered cell cycle progression and apoptosis in cancer cells.

Interaction with CDK2

In silico studies demonstrate that this compound binds effectively to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83. This binding disrupts the normal function of CDK2, leading to cell cycle arrest at the G1/S transition.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cells.

Table: In Vitro Anticancer Activity

Cell LineIC50 (µM)
HeLa0.36
HCT1160.50
A3750.45

These findings suggest that the compound could serve as a potential candidate for targeted cancer therapies.

Enzyme Inhibition

Beyond its effects on CDK2, this compound has also been shown to inhibit other kinases involved in cellular signaling pathways. This broad spectrum of activity may enhance its therapeutic potential in treating various malignancies.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on HeLa Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups.
  • Mechanistic Insights : Research utilizing flow cytometry indicated that the compound induces apoptosis through both intrinsic and extrinsic pathways.
  • Pharmacokinetic Properties : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a viable candidate for further development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.